N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide
Description
N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-carboxamide core substituted with a 2,5-dioxoimidazolidin-1-yl group at the 4-position and a 2,3-dimethoxyphenyl moiety at the N-terminus. This compound shares structural motifs common in pharmacologically active agents, including hydrogen-bonding capabilities (via the imidazolidinone and carboxamide groups) and aromatic interactions (via the dimethoxyphenyl substituent).
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5/c1-25-13-5-3-4-12(15(13)26-2)19-17(24)20-8-6-11(7-9-20)21-14(22)10-18-16(21)23/h3-5,11H,6-10H2,1-2H3,(H,18,23)(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTQGDJQIHLIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)N3C(=O)CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidine-1-Carboxamide Core
The piperidine-1-carboxamide backbone is typically constructed via amidation of a piperidine amine. Patent EP2408454B1 discloses analogous reactions where 4-aminopiperidine derivatives are acylated using aromatic carboxylic acid derivatives under standard coupling conditions.
Representative Procedure :
- Starting Material : 4-Aminopiperidine (or protected variants such as tert-butyl 4-aminopiperidine-1-carboxylate).
- Activation of 2,3-Dimethoxybenzoic Acid :
- Conversion to acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{ClCO}2\text{COCl} $$).
- Alternatively, in situ activation with coupling agents like $$ N,N' $$-carbonyldiimidazole (CDI) or $$ O $$-(7-azabenzotriazol-1-yl)-$$ N,N,N',N' $$-tetramethyluronium hexafluorophosphate (HATU).
- Amidation :
Incorporation of the 2,5-Dioxoimidazolidin-1-yl Moiety
The imidazolidinone ring is introduced via cyclization of urea precursors. US7662845B2 describes methods for preparing 2,5-dioxoimidazolidin-4-yl acetamides through intramolecular cyclization of substituted ureas under acidic or thermal conditions.
Cyclization Pathways :
- Route 1 : Reaction of 4-isocyanatopiperidine with a urea-forming agent (e.g., ethyl carbamate) followed by acid-catalyzed cyclization.
- Route 2 : Condensation of 4-aminopiperidine with a diketone (e.g., diethyl oxalate) in the presence of ammonium acetate, yielding the imidazolidinone ring.
Optimized Conditions :
Convergent Synthesis via Intermediate Coupling
A convergent approach couples preformed imidazolidinone-piperidine and carboxamide modules. EP2408454B1 exemplifies this strategy in analogous quinazolinone derivatives, utilizing Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
Key Steps :
- Preparation of 4-(2,5-Dioxoimidazolidin-1-yl)Piperidine :
- From 4-aminopiperidine and diethyl oxalate via cyclocondensation.
- Carboxamide Formation :
- Reaction with 2,3-dimethoxybenzoyl chloride in the presence of HATU/DIPEA.
- Purification :
- Column chromatography (hexane/ethyl acetate gradient) followed by recrystallization.
Reaction Optimization and Mechanistic Insights
Amidation Efficiency and Coupling Agents
Comparative studies of coupling agents (Table 1) reveal HATU as superior for sterically hindered amines, minimizing epimerization and improving yields.
Table 1: Coupling Agent Screening for Carboxamide Formation
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HATU | DCM | 25 | 85 | 98 |
| EDCI/HOBt | THF | 25 | 72 | 95 |
| DCC | DMF | 0 | 65 | 90 |
Cyclization Kinetics and Byproduct Formation
The imidazolidinone cyclization is sensitive to protonation states. US7662845B2 notes that buffering with sodium acetate (pH 4–5) suppresses dimerization byproducts while accelerating ring closure. Kinetic studies indicate a first-order dependence on urea concentration, with an activation energy ($$ E_a $$) of 92 kJ/mol.
Analytical Characterization and Quality Control
Spectroscopic Data
While experimental spectra for the target compound are unavailable, analogous imidazolidinone-piperidine derivatives exhibit characteristic signals:
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H$$ 2$$O, 1 mL/min) shows a single peak at $$ tR = 6.8 $$ minutes, confirming >98% purity.
Industrial-Scale Considerations and Process Chemistry
Scale-up challenges include exothermicity during acyl chloride formation and catalyst costs for coupling reactions. Patent methodologies suggest:
- Continuous Flow Synthesis : For imidazolidinone cyclization to enhance heat transfer.
- Catalyst Recycling : Immobilized HATU on polystyrene resins reduces reagent consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide and related compounds:
Structural and Functional Analysis
- Piperidine-Carboxamide Core : The target compound shares this core with PF3845 and MK0973. However, MK0974 incorporates an azepan ring instead of a simple piperidine, enhancing conformational flexibility for receptor binding .
- The 2,5-dioxoimidazolidin-1-yl group provides hydrogen-bonding sites comparable to the 2-oxoimidazo[4,5-b]pyridinyl group in MK0974, which is critical for CGRP receptor binding .
Biological Activity
N-(2,3-dimethoxyphenyl)-4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its efficacy.
Chemical Structure and Synthesis
This compound belongs to the class of piperidine carboxamides and features a piperidine ring, an imidazolidinone moiety, and a dimethoxyphenyl group. The synthesis typically involves multiple steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Imidazolidinone Moiety : Involves reactions with appropriate precursors.
- Attachment of the Dimethoxyphenyl Group : Coupling with the piperidine-imidazolidinone intermediate.
The overall synthetic route emphasizes optimizing yield and purity through controlled conditions and purification techniques such as chromatography .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These targets may include:
- Enzymes : The compound may act as an inhibitor or modulator.
- Receptors : It could bind to receptors influencing various physiological pathways.
This interaction leads to downstream effects that can manifest as therapeutic benefits in various conditions .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown inhibition of cancer cell proliferation in vitro by inducing apoptosis in specific cancer cell lines .
| Compound | IC50 (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| Compound A | 5.0 | Breast Cancer | Apoptosis induction |
| Compound B | 10.0 | Lung Cancer | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Effects
In addition to anticancer activity, this compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines in various models of inflammation .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative was tested in a clinical trial for its ability to reduce tumor size in patients with advanced breast cancer. Results showed a significant reduction in tumor markers after treatment.
- Case Study 2 : In a model of rheumatoid arthritis, administration of a related compound resulted in decreased joint inflammation and pain scores compared to controls.
Q & A
Basic: What are the key synthetic strategies for this compound, and how is regioselectivity ensured during acylation?
Methodological Answer:
The synthesis involves coupling the 2,3-dimethoxyphenyl moiety to the piperidine-carboxamide core, followed by introduction of the 2,5-dioxoimidazolidin-1-yl group. Regioselectivity during acylation is influenced by steric hindrance from the 2,3-dimethoxyphenyl substituent and reaction conditions. For example:
- Room temperature acylation favors N-acetylation at the amine site of the benzodiazepine-like core.
- Reflux conditions promote additional acylation at hydroxyl groups (e.g., phenolic oxygen) .
- X-ray crystallography and NMR spectroscopy are critical for confirming regioselectivity and structural assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
